molecular formula C9H6ClN3OS B14987378 N-(2-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide

N-(2-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B14987378
M. Wt: 239.68 g/mol
InChI Key: NUJOIVVDMRGXCF-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has a chlorophenyl group attached to the thiadiazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 2-chlorophenylamine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 2-chlorophenyl isothiocyanate with hydrazine hydrate, followed by oxidation to form the thiadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application, but it often involves the disruption of cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
  • Thiazole derivatives

Uniqueness

N-(2-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to its specific structure, which combines the properties of the chlorophenyl group and the thiadiazole ring. This combination can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H6ClN3OS

Molecular Weight

239.68 g/mol

IUPAC Name

N-(2-chlorophenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C9H6ClN3OS/c10-6-3-1-2-4-7(6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14)

InChI Key

NUJOIVVDMRGXCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CSN=N2)Cl

Origin of Product

United States

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